N-(5-bromopyridin-2-yl)methanesulfonamide
Overview
Description
N-(5-bromopyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C₆H₇BrN₂O₂S It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a methanesulfonamide group
Scientific Research Applications
N-(5-bromopyridin-2-yl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide typically involves the bromination of 2-aminopyridine followed by sulfonation. One common method includes the reaction of 2-aminopyridine with bromine to form 5-bromo-2-aminopyridine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K₂CO₃).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), while reducing agents include sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts such as Pd(PPh₃)₄ are used in the presence of bases like sodium carbonate (Na₂CO₃).
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds or alkylated pyridines.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the methanesulfonamide group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyrimidin-2-yl)methanesulfonamide: Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-(5-chloropyridin-2-yl)methanesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(5-bromo-2-pyridyl)methanesulfonamide: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
N-(5-bromopyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in synthetic chemistry and biological research that may not be achievable with similar compounds .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAADKYEDTQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355081 | |
Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-22-8 | |
Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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